Ethyl pantothenate

Description

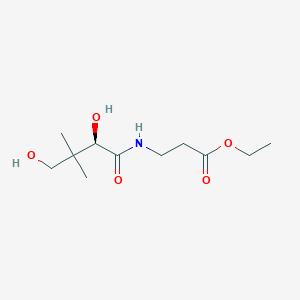

Structure

3D Structure

Properties

Molecular Formula |

C11H21NO5 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

ethyl 3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |

InChI |

InChI=1S/C11H21NO5/c1-4-17-8(14)5-6-12-10(16)9(15)11(2,3)7-13/h9,13,15H,4-7H2,1-3H3,(H,12,16)/t9-/m0/s1 |

InChI Key |

VMKSKORGKQPVAO-VIFPVBQESA-N |

Isomeric SMILES |

CCOC(=O)CCNC(=O)[C@@H](C(C)(C)CO)O |

Canonical SMILES |

CCOC(=O)CCNC(=O)C(C(C)(C)CO)O |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies of Ethyl Pantothenate

Chemoenzymatic Synthetic Routes for Ethyl (R)-Pantothenate

Chemoenzymatic synthesis leverages the high specificity and efficiency of enzymatic catalysis in conjunction with conventional chemical transformations. This hybrid approach is particularly valuable for the stereoselective production of complex chiral molecules such as ethyl (R)-pantothenate.

Ketoreductase-Catalyzed Reduction of Ethyl 2′-Ketopantothenate

A pivotal step in the chemoenzymatic synthesis of ethyl (R)-pantothenate involves the stereoselective reduction of ethyl 2′-ketopantothenate (K-PaOEt) (PubChem CID: 162137) using ketoreductases (KREDs). This enzymatic reaction is highly effective in yielding the desired (R)-enantiomer. For instance, a novel enzymatic process utilizing microbial cells, specifically Candida macedoniensis AKU 4588, has been reported for the stereospecific reduction of ethyl 2′-ketopantothenate to ethyl D-(+)-pantothenate. This process achieved a molar yield of 97.2% with an enantiomeric excess (ee) greater than 98% (>98% ee) imperial.ac.ukmetabolomicsworkbench.orgwikipedia.org.

More recently, a chemoenzymatic synthesis route for D-pantothenic acid (D-PaA) (PubChem CID: 981) was devised and executed, in which the ketoreductase (KRED)-overexpressing recombinant E. coli strain-catalyzed reduction of ethyl 2′-ketopantothenate (K-PaOEt) to ethyl (R)-pantothenate ((R)-PaOEt) served as the key transformation chanhtuoi.com.

The identification and modification of enzymes are paramount for developing highly efficient and stereoselective biocatalysts suitable for industrial applications. In the context of ethyl (R)-pantothenate synthesis, this involves rigorous screening and engineering of ketoreductases to optimize their performance.

One notable study identified an efficient mutant enzyme, designated M3, through enzyme screening followed by structure-guided semi-rational protein engineering, including alanine-scanning and site-saturation mutagenesis chanhtuoi.com. This M3 variant, incorporating three point mutations (F97L, S173I, and P243L), demonstrated a 2.3-fold enhancement in specific activity (249.1 U mg⁻¹) and a 5.2-fold improvement in catalytic efficiency (27.08 s⁻¹ mM⁻¹) when compared to the wild-type ketoreductase SSCR chanhtuoi.com. Enzyme engineering is a powerful tool for enhancing or altering the properties of biocatalysts, with high-throughput screening of variant libraries being a crucial aspect of this process. Ketoreductases are particularly valued for their ability to stereoselectively transfer a hydride from NAD(P)H to a carbonyl group of a substrate molecule.

Following the construction and evaluation of seven recombinant E. coli strains co-expressing the engineered M3 ketoreductase and glucose dehydrogenase (GDH) (PubChem CID: 10482), and subsequent optimization of various reaction parameters, complete reduction of 100 g L⁻¹ of K-PaOEt was achieved at a gram-scale chanhtuoi.com. This was accomplished by utilizing wet whole-cells of E. coli (pET28a-M3/pACYCDuet-1-GDH) as biocatalysts, which yielded ethyl (R)-pantothenate ((R)-PaOEt) in an 86% isolated yield with an enantiomeric excess greater than 99% (>99% ee) chanhtuoi.com. The biocatalytic synthesis exhibited an impressive space-time yield of 520 g L⁻¹ d⁻¹ and a favorable E-factor of 58 (inclusive of water) chanhtuoi.com. The subsequent conversion of (R)-PaOEt to D-pantothenic acid (D-PaA) was successfully achieved with a 97% yield chanhtuoi.com.

The following table summarizes key performance metrics for the engineered ketoreductase in ethyl (R)-pantothenate production:

| Parameter | Wild-type SSCR | Engineered M3 Ketoreductase |

| Specific Activity | - | 249.1 U mg⁻¹ (2.3-fold enhanced) chanhtuoi.com |

| Catalytic Efficiency | - | 27.08 s⁻¹ mM⁻¹ (5.2-fold improved) chanhtuoi.com |

| Isolated Yield of (R)-PaOEt | - | 86% chanhtuoi.com |

| Enantiomeric Excess (ee) | - | >99% chanhtuoi.com |

| Substrate Concentration | - | 100 g L⁻¹ chanhtuoi.com |

| Space-Time Yield | - | 520 g L⁻¹ d⁻¹ chanhtuoi.com |

| E-factor (including water) | - | 58 chanhtuoi.com |

Enzyme Screening and Engineering for Enhanced Catalytic Efficiency and Stereoselectivity

Analogous Ester Synthesis for Related Pantothenate Derivatives

Beyond ethyl pantothenate, enzymatic methodologies have been extensively explored for the synthesis of various pantothenate derivatives and analogues. Pantothenate synthetase (PS) (PubChem CID: 6328659), an enzyme that catalyzes the ATP-dependent condensation of (R)-pantoic acid (PubChem CID: 68670) and β-alanine (PubChem CID: 232) to generate (R)-pantothenic acid (vitamin B5), has demonstrated a broad substrate scope. This enzyme is capable of accepting a diverse range of structurally varied amines in place of the natural substrate β-alanine, thereby enabling the biocatalytic synthesis of numerous pantothenic acid derivatives, including vitamin B5 antimetabolites. This strategy is particularly advantageous for producing compounds that are otherwise challenging to synthesize through conventional chemical routes.

For example, Escherichia coli pantothenate synthetase (PSE. coli) has been shown to effectively couple (R)-pantoic acid with amines such as 3-amino-2-fluoropropionic acid, 4-amino-2-hydroxybutyric acid, 4-amino-3-hydroxybutyric acid, and tryptamine. This process yields amide products with high conversions (up to >99%) and excellent isolated yields (up to 89%). This biocatalytic approach presents a sustainable alternative for amide bond formation in the synthesis of pharmaceutically relevant amides.

Furthermore, coenzyme A (CoA) analogues (PubChem CID: 444493) can be synthesized in a one-pot preparation via the biotransformation of pantothenate thioesters. This process involves the simultaneous action of three CoA biosynthetic enzymes: pantothenate kinase (PanK) (PubChem CID: 16753), phosphopantetheine adenylyltransferase (PPAT), and dephosphocoenzyme A kinase (DPCK), followed by an aminolysis step. This illustrates the versatility of enzymatic cascades in constructing complex pantothenate-derived structures.

Chemical Synthetic Approaches to this compound and Other Pantothenic Acid Esters

While chemoenzymatic routes offer distinct advantages in stereoselectivity, traditional chemical synthesis methodologies also play a significant role in the production of pantothenic acid esters and derivatives. Pantothenic acid itself is formed through an amide bond between pantoic acid and β-alanine. The total chemical synthesis of pantothenic acid was first achieved in 1940.

Chemical synthesis methods are frequently employed for the preparation of various pantothenic acid analogues, particularly when exploring structural modifications to investigate their biological activities. For instance, novel pantothenamide analogues, in which the labile amide group is replaced with a more stable isoxazole (B147169) ring, have been successfully synthesized chemically. These syntheses typically involve multi-step procedures, including reactions such as the formation of isoxazole esters, subsequent reduction to alcohols, bromination, azide (B81097) formation, Staudinger reduction to amines, and ultimately, the coupling with D-pantolactone.

Synthesis of Phosphorylated Pantothenic Acid Derivatives

The phosphorylation of pantothenic acid and its derivatives constitutes a critical step in the de novo biosynthesis of coenzyme A (CoA) and is also relevant for the synthesis of intermediates or analogues for research purposes. Pantothenate kinase (PanK) (PubChem CID: 16753) catalyzes the initial phosphorylation of pantothenate to 4′-phosphopantothenate (PubChem CID: 643806), a reaction considered the first committed and rate-limiting step in the CoA biosynthesis pathway.

While this is primarily an enzymatic process in vivo, chemical synthesis routes for phosphorylated pantothenic acid derivatives have been developed, especially for compounds that are challenging to prepare or purify through enzymatic means. Earlier research on the chemical synthesis of various phosphorylated pantothenic acid derivatives often faced limitations due to the analytical techniques available at the time. However, more recent chemical synthetic methods have been described for compounds such as 4′-phosphopantothenate. For example, the synthesis of triazoles, which function as ATP competitors and PanK inhibitors, involves the coupling of thiosemicarbazide (B42300) with an N-BOC amino acid, followed by cyclization, alkylation, deprotection, and subsequent coupling with an acid chloride. This demonstrates the chemical versatility in creating diverse phosphorylated structures.

The synthesis of 4′-phosphopantetheine (PubChem CID: 439322), an intermediate in the CoA pathway downstream of the pantothenate kinase step, can also be achieved chemically by reacting 4′-phosphopantothenate with an (S)-substituted mercaptoethylamine. This chemical derivatization of the phosphate (B84403) group is often more straightforward than enzymatic methods, particularly when addressing potential interference from free sulfhydryl groups in 4′-phosphopantetheine.

Enzymatic Activity and Modulation Studies Involving Pantothenate Esters and Analogues

Kinetic Characterization of Enzymes Interacting with Ethyl Pantothenate and Structurally Related Compounds

Kinetic studies have characterized the interaction of various pantothenate analogues with PanK. While specific detailed kinetic parameters for this compound are not widely reported in the provided literature, it has been noted as "compound 2" in some studies involving pantothenic acid analogues asm.org. Research primarily focuses on other structurally related compounds, such as pantothenol and N-substituted pantothenamides, which have demonstrated significant interactions with PanK from various organisms, including the human malaria parasite Plasmodium falciparum (PfPanK) and mammalian PanK isoforms asm.orgnih.govnih.govnih.govnih.gov.

For instance, P. falciparum pantothenate kinase (PfPanK) is inhibited by several pantothenate analogues, with some exhibiting competitive inhibition in the nanomolar range asm.orgnih.govnih.gov. For compounds 1, 3, and 6, competitive inhibition of PfPanK was observed with Kᵢ values of 0.46 ± 0.04 μM, 0.37 ± 0.05 μM, and 0.51 ± 0.21 μM, respectively nih.gov. These values are comparable to the enzyme's affinity for its natural substrate, pantothenate, which has a Kₘ of 0.28 ± 0.03 μM nih.gov.

Mammalian pantothenate kinase 3 (PanK3) exhibits distinct kinetic parameters for its substrates. The Kₘ for ATP is reported as 311 ± 53 µM, while the Kₘ for pantothenate is considerably lower at 14 ± 0.1 µM nih.gov.

Table 1: Kinetic Parameters for Pantothenate Kinase (PanK)

| Enzyme Source | Substrate/Inhibitor | Kinetic Parameter | Value | Type of Interaction | Reference |

| P. falciparum PanK | Pantothenate | Kₘ | 0.28 ± 0.03 µM | Substrate | nih.gov |

| P. falciparum PanK | Compound 1 | Kᵢ | 0.46 ± 0.04 µM | Competitive Inhibitor | nih.gov |

| P. falciparum PanK | Compound 3 | Kᵢ | 0.37 ± 0.05 µM | Competitive Inhibitor | nih.gov |

| P. falciparum PanK | Compound 6 | Kᵢ | 0.51 ± 0.21 µM | Competitive Inhibitor | nih.gov |

| Mammalian PanK3 | ATP | Kₘ | 311 ± 53 µM | Substrate | nih.gov |

| Mammalian PanK3 | Pantothenate | Kₘ | 14 ± 0.1 µM | Substrate | nih.gov |

| Rat Heart PanK | Pantothenate | Kₘ | 18 µM | Substrate | nih.gov |

| Rat Heart PanK | MgATP | Kₘ | 0.6 mM | Substrate | nih.gov |

Elucidation of the Mechanism of Action of Pantothenate Analogues as Enzyme Modulators

Pantothenate analogues can modulate enzyme activity through various mechanisms, including direct enzyme inhibition and acting as antimetabolites that are converted into dysfunctional CoA derivatives plos.orgnih.govrsc.orgbiorxiv.org. In the context of P. falciparum, antiplasmodial pantothenate analogues have been shown to target either CoA biosynthesis or CoA utilization pathways plos.orgbiorxiv.orgnih.gov.

Analysis of Competitive and Uncompetitive Inhibition

Many pantothenate analogues, such as pantothenol and CJ-15,801, exert their inhibitory effects on P. falciparum pantothenate kinase through competitive inhibition with respect to pantothenate asm.orgnih.govnih.gov. This suggests that these analogues bind to the active site of the enzyme, competing directly with the natural substrate. However, some compounds, like compounds 9 and 10 in one study, were found to inhibit parasite proliferation by a noncompetitive mechanism, implying they interact with the enzyme at a site distinct from the pantothenate binding site nih.gov.

In mammalian PanK3, product inhibition studies indicate that ADP acts as a competitive inhibitor with respect to ATP, but a mixed-type inhibitor with respect to pantothenate nih.gov. For rat heart pantothenate kinase, CoA functions as an uncompetitive inhibitor with respect to pantothenate concentration, with a Kᵢ of 0.2 µM nih.gov. This uncompetitive inhibition suggests that CoA binds to the enzyme-substrate complex, rather than the free enzyme nih.gov.

A unique mechanism has been observed for Staphylococcus aureus PanK (a type II PanK), where pantothenamides and pantetheine (B1680023) induce uncompetitive inhibition nih.gov. This suggests that these compounds bind to the enzyme-substrate complex, leading to a reduction in catalytic efficiency nih.gov.

Table 2: Inhibition Mechanisms of Pantothenate Analogues and Related Compounds

| Inhibitor | Target Enzyme | Type of Inhibition (vs. Substrate) | Kᵢ Value (if available) | Reference |

| Pantothenol, CJ-15,801 | P. falciparum PanK | Competitive (vs. Pantothenate) | Nanomolar range | asm.orgnih.govnih.gov |

| Compounds 9 & 10 | P. falciparum (Pantothenate utilization) | Noncompetitive | Not specified | nih.gov |

| ADP | Mammalian PanK3 | Competitive (vs. ATP) | Not specified | nih.gov |

| ADP | Mammalian PanK3 | Mixed-type (vs. Pantothenate) | Not specified | nih.gov |

| CoA | Rat Heart PanK | Uncompetitive (vs. Pantothenate) | 0.2 µM | nih.gov |

| Pantothenamides, Pantetheine | S. aureus PanK (Type II) | Uncompetitive | Not specified | nih.gov |

Investigation of Allosteric Effects on Enzyme Conformation and Activity

Allosteric modulation plays a crucial role in regulating the activity of pantothenate kinases. Mammalian PanK3, for instance, is subject to stringent allosteric regulation by acetyl-CoA, which binds to a flexible regulatory domain nih.govnih.gov. The binding of acetyl-CoA and ATP to PanK3 is competitive nih.gov. Beyond acetyl-CoA, other signaling molecules, such as acyl-carnitines and N-acylethanolamines, have been identified as established or potential allosteric activators of PanK3 nih.gov. Small molecule effectors are also capable of modulating PanK3 activity allosterically nih.govnih.gov.

Similarly, PfPanK1 is allosterically inhibited by CoA and acetyl-CoA frontiersin.org. The uncompetitive inhibition observed for Staphylococcus aureus PanK by pantetheine suggests that this CoA degradation product might play a role in the allosteric regulation of CoA biosynthesis nih.gov. Fatty acyl-CoA esters are also known to function as allosteric regulators for various enzymes within metabolic pathways wikipedia.org.

Structure-Activity Relationship Studies for Pantothenate Ester and Analogue Interactions with Metabolic Enzymes

Structure-activity relationship (SAR) studies are critical for understanding how modifications to pantothenate esters and analogues influence their interaction with metabolic enzymes, particularly PanK. Research on pantothenamide-type analogues has provided significant insights into the structural features that dictate their inhibitory activity against PanK enzymes nih.govnih.gov.

Key findings from SAR studies include:

Stereospecificity: Some analogues exhibit stereospecific binding to PanK, indicating that the precise three-dimensional arrangement of functional groups is important for interaction nih.gov.

Substituent Effects: Modifications at various positions, including the amine moiety, β-alanine moiety, carboxylate, or the geminal dimethyl group, can significantly impact substrate binding and inhibitory potency nih.gov. For example, the presence of alkyl substituents in certain pantothenamide series has been correlated with higher inhibition rates nih.gov. Conversely, a hydroxyl substituent on the second carbon from the amide nitrogen in some analogues has been shown to interfere with the inhibitor-target interaction, leading to reduced activity nih.gov.

PanK Type Specificity: The response of PanK enzymes to pantothenamides varies significantly depending on the enzyme type (PanKI, PanKII, PanKIII) nih.gov. Promiscuous PanKI enzymes can accept pantothenamides as substrates, leading to the formation of antimetabolites, while highly selective PanKIII enzymes are often resistant to their inhibitory effects nih.gov. This differential interaction highlights the importance of considering the specific PanK isoform when designing targeted modulators.

The collective data from these studies underscore the complex and often non-enzyme-specific SAR for pantothenamide substrates and inhibitors across different PanK enzymes nih.gov. This emphasizes the need for detailed structural and kinetic analyses to guide the rational design of pantothenate ester and analogue-based enzyme modulators.

Role of Ethyl Pantothenate in Advanced Biochemical and Cellular Models

Impact on Coenzyme A Pool Regulation and Cellular Homeostasis in Model Organisms

Coenzyme A levels within cells are tightly regulated through a balance between synthesis and degradation pathways plos.org. The pantothenate kinase (PanK) enzyme, which catalyzes the first committed step in CoA biosynthesis, is a key regulatory point. Its activity is subject to feedback inhibition by CoA and its thioesters, particularly non-esterified Coenzyme A (CoASH) nih.govmdpi.com. This regulatory mechanism ensures that CoA production is modulated according to the cell's metabolic needs and energy state nih.gov.

Studies on derivatives like Ethyl Panthenol (panthenyl ethyl ether), which is chemically distinct from Ethyl pantothenate but also contains an ethyl group, indicate that it is rapidly absorbed and converted into pantothenic acid by hydrolysis and oxidation in biological systems, subsequently contributing to the Coenzyme A pool inci.guide. This suggests a potential pathway for ethyl-modified pantothenate derivatives to be metabolized into the active precursor.

However, direct evidence for this compound's specific impact on CoA pool regulation is scarce. In one study investigating aryl phosphoramidate (B1195095) phosphopantothenate derivatives as potential therapies, a compound with ethyl moieties at certain positions ("Compound 1") did not show a significant increase in hepatic CoA levels in a mouse model, in contrast to other derivatives with smaller methyl esters nih.gov. This suggests that the specific chemical modification, even with an ethyl group, can significantly influence the compound's efficacy in modulating CoA levels.

Effects on Intermediary Metabolic Pathways in Controlled Biological Systems

Coenzyme A and its thioesters, such as acetyl-CoA and succinyl-CoA, are central to intermediary metabolism, playing critical roles in the citric acid cycle, fatty acid synthesis and degradation, and amino acid metabolism inci.guidenih.govresearchgate.net. Modulation of CoA levels, often achieved through the administration of pantothenate or its derivatives, can therefore influence these pathways. For instance, acetyl-CoA is a key input into the citric acid cycle and is involved in various metabolic and signaling pathways inci.guideresearchgate.net.

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying ethyl pantothenate in biological samples?

- Methodology : Use liquid chromatography-mass spectrometry (LC-MS) with isotope-labeled internal standards. Calibration curves should be prepared using known concentrations of this compound (0.1–100 µM). Quality control samples (low, medium, high concentrations) must be interspersed to validate intra- and inter-day precision (<15% CV). Data acquisition should employ peak integration software (e.g., Skyline) for metabolite quantification, followed by normalization to sample biomass or protein content .

Q. How does this compound participate in coenzyme A (CoA) biosynthesis?

- Mechanistic Insight : this compound serves as a precursor for pantothenate, which is phosphorylated to 4'-phosphopantothenate by pantothenate kinase (PanK). This intermediate combines with cysteine to form 4'-phosphopantetheine, a CoA backbone. Kinetic studies of Mycobacterium tuberculosis PanC (pantothenate synthetase) reveal a Bi Uni Uni Bi Ping Pong mechanism, with ATP binding first (Km = 2.6 mM) followed by D-pantoate (Km = 0.13 mM) and β-alanine (Km = 0.8 mM) .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in pantothenate biosynthesis under varying substrate conditions?

- Case Study : In yeast, excess pantothenate suppresses endogenous synthesis, while sub-threshold concentrations induce a "mutation" allowing synthesis initiation. To address this paradox, use chemostat cultures with controlled pantothenate levels (0–10 µM) and transcriptomics (RNA-seq) to identify regulatory genes (e.g., panB). Parallel metabolomic profiling (via LC-MS) can quantify pantothenate and CoA intermediates .

Q. How does this compound influence proteasomal regulation of pantothenate synthetase (PanB) in Mycobacterium tuberculosis?

- Mechanistic Analysis : PanB degradation by the Pup-proteasome system (PPS) is modulated by the pseudo-pantothenate kinase CoaX. This compound stabilizes PanB by competing with Pup ligase binding. Use in vitro pulldown assays with His-tagged PanB and CoaX, supplemented with this compound (1–10 mM), to measure proteasomal degradation rates via Western blot .

Q. What evolutionary insights explain the divergence of pantothenate biosynthesis pathways in archaea versus bacteria?

- Phylogenetic Approach : Archaeal pantothenate synthetases (PanC) are horizontally acquired from bacterial thermophiles, while phosphopantothenate synthesis enzymes (e.g., PanK) evolved convergently. Construct phylogenetic trees using maximum-likelihood methods (RAxML) with PanC sequences from E. coli, H. pylori, and Methanocaldococcus jannaschii. Validate horizontal gene transfer via synteny analysis of flanking genomic regions .

Methodological Considerations

Q. How can untargeted metabolomics identify this compound’s role in microbial stress responses?

- Workflow : Grow Zymomonas mobilis under aerobic vs. anaerobic conditions with/without this compound (5 mM). Extract metabolites using methanol:water (80:20), analyze via high-resolution LC-MS (Q-Exactive), and process data with XCMS Online. Key parameters: pantothenate levels correlate with cytochrome c oxidase activity (measured spectrophotometrically at 550 nm) under hypoxia .

Q. What kinetic parameters define this compound’s inhibition of pantothenate synthetase?

- Experimental Design : Perform steady-state kinetics with M. tuberculosis PanC (0.1 µM) and varying this compound concentrations (0–20 mM). Monitor AMP release via coupled enzyme assay (adenylate kinase/luciferase). Calculate Ki using Dixon plots. Note: this compound acts as a competitive inhibitor (Ki = 1.2 mM) against β-alanine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.